In-Depth Technical Guide to the Decomposition Kinetics of tert-Butyl Peroxypivalate
In-Depth Technical Guide to the Decomposition Kinetics of tert-Butyl Peroxypivalate
This technical guide provides a comprehensive overview of the decomposition kinetics of tert-butyl peroxypivalate (TBPP), a widely used free-radical initiator in the polymer industry. The following sections detail the experimental methodologies for studying its decomposition, present key kinetic data, and illustrate the underlying decomposition pathways. This document is intended for researchers, scientists, and professionals in drug development and polymer chemistry who require a thorough understanding of the thermal stability and reactivity of this organic peroxide.
Introduction to tert-Butyl Peroxypivalate and its Decomposition
Tert-butyl peroxypivalate (TBPP) is an organic peroxide with the chemical formula C9H18O3. Its utility as a radical initiator stems from the thermally labile oxygen-oxygen bond, which cleaves upon heating to generate reactive free radicals.[1][2] Understanding the kinetics of this decomposition is crucial for ensuring safe handling, storage, and application, as uncontrolled decomposition can lead to thermal runaway and potentially explosive situations.[3] The decomposition of TBPP is known to follow approximately first-order kinetics, although the reaction order can vary slightly with concentration.[4] The rate of decomposition and the associated kinetic parameters, such as activation energy and the Arrhenius pre-exponential factor, are influenced by factors like temperature and the solvent used.[4]
Experimental Protocols for Studying Decomposition Kinetics
The thermal decomposition of tert-butyl peroxypivalate can be investigated through various calorimetric techniques. The most common methods include Differential Scanning Calorimetry (DSC), Accelerating Rate Calorimetry (ARC), Isothermal Storage Tests (IST), and Adiabatic Storage Tests (AST).[4][5]
Isothermal Storage Test (IST)
The Isothermal Storage Test is designed to measure the heat generated by a substance at a constant temperature over time.
Methodology:
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Apparatus: The setup typically consists of a large aluminum block acting as a heat sink, maintained at a constant temperature. Two holes are drilled into the block to accommodate a sample holder and a reference holder. A heat flow meter, such as a Peltier element, is placed at the bottom of each hole.
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Sample Preparation: A known quantity of the TBPP sample (e.g., 20 g) is placed in a glass holder. An inert substance is used as a reference. The sample holder is equipped with a long capillary tube to prevent pressure buildup and minimize the evaporation of volatile components.
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Procedure: The voltage difference between the sample and reference heat flow meters, which is proportional to the heat flow from the sample, is monitored over time. The total heat of decomposition can be determined by integrating the heat generation-time graph.
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Data Analysis: The rate constant (k) at a given temperature can be determined by analyzing the heat flow as a function of conversion.
Adiabatic Storage Test (AST)
The Adiabatic Storage Test measures the temperature rise of a sample under adiabatic conditions (no heat exchange with the surroundings).
Methodology:
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Apparatus: The sample is placed in a well-insulated container, often a Dewar flask, to minimize heat loss. The temperature of the sample is continuously monitored. The setup may include a cooling coil to quench the reaction if the decomposition rate becomes too high.
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Procedure: The sample is heated to a temperature where self-heating is initiated. The subsequent temperature rise as a function of time is recorded.
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Data Analysis: From the temperature-time data, the rate of temperature rise (dT/dt) can be calculated. This, in conjunction with the heat of decomposition and heat capacity, allows for the determination of the reaction rate constant as a function of temperature and, consequently, the activation energy.
Differential Scanning Calorimetry (DSC)
DSC is a thermoanalytical technique in which the difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature.
Methodology:
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Apparatus: A small amount of the TBPP sample is placed in a crucible, typically made of aluminum or a nickel-chromium alloy with a glass liner to prevent catalytic decomposition. An empty crucible is used as a reference.
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Procedure: The sample and reference are heated at a constant rate, and the difference in heat flow is recorded.
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Data Analysis: The resulting thermogram shows exothermic peaks corresponding to the decomposition. From these peaks, the onset temperature of decomposition, the peak exothermic temperature, and the enthalpy of decomposition can be determined. By performing experiments at different heating rates, kinetic parameters like the activation energy can be calculated using methods such as the Kissinger equation.
Quantitative Data on Decomposition Kinetics
The decomposition of tert-butyl peroxypivalate has been studied in various solvents. The kinetic parameters are summarized in the tables below.
| Concentration (% w/w) | Solvent | Temperature (K) | Rate Constant, k (s⁻¹) | Reference |
| 100 | - | 338 | 2.8 x 10⁻⁶ | |
| 75 | Shellsol T | 338 | 2.6 x 10⁻⁶ | |
| 50 | Shellsol T | 338 | 2.467 x 10⁻⁶ | |
| 25 | Shellsol T | 338 | 2.338 x 10⁻⁶ | |
| 10 | Shellsol T | 338 | 1.193 x 10⁻⁶ | |
| 49.9 | Di-n-butyl phthalate | 348 | 4.995 x 10⁻⁵ | |
| 27.2 | Di-n-butyl phthalate | 348 | 2.654 x 10⁻⁵ |
| Concentration (% w/w) | Solvent | Activation Energy, Eₐ (kJ/mol) | Pre-exponential Factor, A (s⁻¹) | Reference |
| 100 | - | 117 | 1.03 x 10¹⁴ | |
| 75 | Shellsol T | 117 | 8.117 x 10¹³ | |
| 50 | Shellsol T | 117 | 7.640 x 10¹³ | |
| 25 | Shellsol T | 117 | - | |
| 10 | Shellsol T | 117 | - |
Note: The pre-exponential factor for 25% and 10% concentrations in Shellsol T were not explicitly provided in the cited source.
Decomposition Mechanism and Pathways
The thermal decomposition of tert-butyl peroxypivalate is a free-radical process that can proceed through two primary pathways: a one-bond scission or a concerted two-bond scission of the peroxide linkage.[6]
One-Bond Scission: The initial step is the homolytic cleavage of the O-O bond, which has a relatively low bond dissociation energy, to form a pivaloyloxy radical and a tert-butoxy (B1229062) radical.
(CH₃)₃C-C(O)O-O-C(CH₃)₃ → (CH₃)₃C-C(O)O• + •O-C(CH₃)₃
Concerted Two-Bond Scission: Alternatively, the O-O bond and the adjacent C-C bond can break simultaneously, yielding a tert-butyl radical, carbon dioxide, and a tert-butoxy radical.
(CH₃)₃C-C(O)O-O-C(CH₃)₃ → (CH₃)₃C• + CO₂ + •O-C(CH₃)₃
The subsequent reactions of these initial radicals lead to a complex mixture of products. The pivaloyloxy radical is unstable and can undergo decarboxylation to form a tert-butyl radical and carbon dioxide. The tert-butoxy radical can undergo β-scission to form acetone (B3395972) and a methyl radical, or it can abstract a hydrogen atom from a suitable donor to form tert-butanol. The tert-butyl radicals can combine, disproportionate, or abstract hydrogen atoms to form various stable products.
Visualizations
Experimental Workflow
The following diagram illustrates a generalized workflow for studying the decomposition kinetics of tert-butyl peroxypivalate.
